Cas no 2097861-93-1 (N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide)

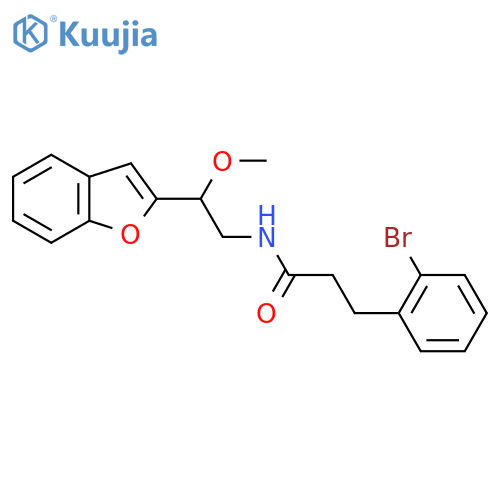

2097861-93-1 structure

商品名:N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide

N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide 化学的及び物理的性質

名前と識別子

-

- N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide

- 2097861-93-1

- F6556-4257

- N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide

- AKOS040703395

-

- インチ: 1S/C20H20BrNO3/c1-24-19(18-12-15-7-3-5-9-17(15)25-18)13-22-20(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,19H,10-11,13H2,1H3,(H,22,23)

- InChIKey: ARSJPDOQOKCVOD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=CC=1CCC(NCC(C1=CC2C=CC=CC=2O1)OC)=O

計算された属性

- せいみつぶんしりょう: 401.06266g/mol

- どういたいしつりょう: 401.06266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6556-4257-20μmol |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6556-4257-20mg |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6556-4257-100mg |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6556-4257-3mg |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6556-4257-4mg |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6556-4257-50mg |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6556-4257-75mg |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6556-4257-2mg |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6556-4257-10μmol |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6556-4257-25mg |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide |

2097861-93-1 | 25mg |

$109.0 | 2023-09-08 |

N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

2097861-93-1 (N-2-(1-benzofuran-2-yl)-2-methoxyethyl-3-(2-bromophenyl)propanamide) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量